[4-(Methoxymethyl)oxan-4-yl]methanamine is an organic compound characterized by its unique molecular structure and functional groups. Its IUPAC name reflects its composition, which includes a methoxymethyl group and a methanamine moiety attached to a tetrahydropyran ring. The compound has the molecular formula and a molecular weight of 159.23 g/mol, making it a relatively lightweight organic molecule suitable for various applications in chemistry and biology.
This compound is classified under amines due to the presence of the methanamine group. It is primarily sourced from synthetic routes involving the modification of tetrahydropyran derivatives. The compound is cataloged under the CAS Number 1267093-61-7, facilitating its identification in chemical databases and literature.
The synthesis of [4-(Methoxymethyl)oxan-4-yl]methanamine can be achieved through several methods, with one common approach involving the reaction of tetrahydropyran with methoxymethyl chloride in the presence of a base like sodium hydride. This reaction typically occurs at room temperature, allowing for efficient formation of the desired product.
The molecular structure of [4-(Methoxymethyl)oxan-4-yl]methanamine features a tetrahydropyran ring with a methoxymethyl substituent at one position and a methanamine group at another. This configuration allows for various interactions with biological molecules.
[4-(Methoxymethyl)oxan-4-yl]methanamine undergoes several chemical reactions:
The mechanism of action for [4-(Methoxymethyl)oxan-4-yl]methanamine involves its interaction with biological molecules through hydrogen bonding and other non-covalent interactions facilitated by its functional groups. The hydroxyl group can engage in hydrogen bonding, which may influence molecular conformation and activity in biological systems. Additionally, the methoxymethyl group enhances the compound's reactivity, allowing it to participate in various chemical transformations.
The compound exhibits typical properties associated with amines and ethers:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds like [4-(Methoxymethyl)oxan-4-yl]methanamine.
[4-(Methoxymethyl)oxan-4-yl]methanamine has several applications across various fields:
The tetrahydropyran (THP) ring, formally named oxane under IUPAC conventions, has evolved from a simple protecting group to a privileged scaffold in bioactive molecule design. Initially, its utility centered on the 2-tetrahydropyranyl (THP) group, widely employed for alcohol protection in complex syntheses due to its stability under diverse reaction conditions and facile acid-catalyzed deprotection [4]. This application dominated THP chemistry until the late 20th century, when structural studies of natural products and pharmaceuticals revealed its prevalence in bioactive molecules. Notably, the discovery of cyclic ether motifs in HIV-1 protease inhibitors (PIs) like amprenavir and darunavir marked a pivotal shift [6]. These drugs demonstrated that the THP oxygen could effectively mimic peptide carbonyl oxygens, forming critical hydrogen bonds with enzyme active sites—a property absent in all-carbon analogs. For instance, replacing THP oxygen with methylene in inhibitor 11 resulted in a >100-fold loss of antiviral activity (EC₅₀ > 1000 nM vs. 8 nM for oxygen-containing analog 10), underscoring the scaffold’s electronic significance [6]. Subsequent innovations focused on poly-THF systems, such as tris-THF derivative 18 (GRL-0519A), which exhibited enhanced potency against multidrug-resistant HIV strains by engaging additional residues (Gly-48, Arg-8') via water-mediated hydrogen bonds [6]. This historical trajectory—from synthetic auxiliary to pharmacophore—established THP as a versatile framework for optimizing drug-target interactions.
Table 1: Evolution of Tetrahydropyran Scaffolds in Drug Discovery
Era | Key Development | Representative Compound | Significance |
---|---|---|---|
1960s-1980s | THP as protecting group | 2-THP ethers | Enabled alcohol protection in complex syntheses [4] |
1990s | Cyclic ethers in HIV protease inhibitors | Amprenavir | Demonstrated THP oxygen’s role in mimicking peptide carbonyls [6] |
2000s | Bis-/Tris-THF ligands | Darunavir, GRL-0519A | Improved potency against resistant HIV via multipoint H-bonding [6] |
2010s-Present | Functionalized THP amines | [4-(Methoxymethyl)oxan-4-yl]methanamine | Enables modular bioactive molecule design [3] [5] |
[4-(Methoxymethyl)oxan-4-yl]methanamine (systematic name) features a quaternary carbon center at the 4-position of the tetrahydropyran ring, differentiating it from conventional THP derivatives. This unique topology confers three key properties essential for drug design:
Conformational Restriction & Steric Directionality: The tetrahedral C4 center bearing the aminomethyl and methoxymethyl substituents locks these functional groups in defined spatial orientations. This rigidity pre-organizes the molecule for target binding, reducing entropy penalties upon complexation. Compared to flexible acyclic analogs, this enhances binding affinity and selectivity [5] [8].
Dual Hydrogen-Bonding Capability: The primary amine (–CH₂NH₂) serves as a strong hydrogen-bond donor/acceptor pair, while the ether oxygen of the THP ring acts as an additional acceptor. This allows simultaneous engagement with complementary residues in biological targets. Urea derivatives generated from this amine (via reaction with isocyanates) exemplify this: the urea carbonyl and NH groups extend the H-bonding repertoire, mimicking peptide bonds or mediating interactions with catalytic sites (e.g., in enzyme inhibitors) [9]. Computational studies suggest the free amine adopts a gauche conformation between N-H and THP-O, stabilizing intramolecular noncovalent interactions that influence its presentation to targets [9].
Enhanced Solubility & Permeability Balance: The methoxymethyl (–CH₂OCH₃) appendage provides modest polarity without introducing charge, improving aqueous solubility relative to alkyl-substituted analogs. This aligns with strategies for optimizing CNS permeability or oral bioavailability, as the compound remains largely unionized at physiological pH [5] [9].
Table 2: Conformational and Electronic Properties of [4-(Methoxymethyl)oxan-4-yl]methanamine
Structural Feature | Role in Bioactivity | Experimental Evidence |
---|---|---|
Primary amine (–CH₂NH₂) | Strong H-bond donor/acceptor; forms salts or ureas | IR/NMR shows NH₂ stretching at 3380-3400 cm⁻¹; participates in urea synthesis [9] |
THP ether oxygen | Weak H-bond acceptor; modulates electron density | Crystal structures of analogs show O···H distances (2.8–3.0 Å) [6] |
Quaternary C4 center | Restricts rotation of substituents; enforces 3D orientation | Molecular dynamics simulations indicate low rotational barrier [5] |
Methoxymethyl (–CH₂OCH₃) | Enhances solubility (clogP ~0.8 predicted) without ionization | LogP measurements of analogs: ~1.2 [5] |
Synthesis of this amine leverages nucleophilic ring-opening and reductive amination strategies, exploiting the reactivity of tetrahydropyran-4-one intermediates:
Table 3: Synthetic Methods for [4-(Methoxymethyl)oxan-4-yl]methanamine
Route | Key Steps | Reagents/Conditions | Yield | Advantage/Limitation |
---|---|---|---|---|
A | Reductive amination → Alkylation → Hofmann degradation | 1. HCHO, NaBH₃CN, NH₄OAc, MeOH; 2. Mel; 3. Ag₂O, H₂O | <30% | Simple but low-yielding; over-alkylation issues |
B | Grignard add. → Dehydration → Hydroboration → Azide red. | 1. MoM-MgCl, THF; 2. TsOH, Δ; 3. 9-BBN, H₂O₂; 4. NaN₃; 5. PPh₃, H₂O | 62% | High-yielding; scalable; requires air-free conditions |
C | Solid-phase acylation → Displacement → Cleavage | 1. Rink resin, bromo-acid, DIC; 2. MoM-NH₂; 3. TFA/DCM | ~40% | Amenable to parallel synthesis; lower yield per step |
The primary amine of [4-(Methoxymethyl)oxan-4-yl]methanamine serves as a versatile handle for generating structurally diverse libraries via condensation, acylation, or ureation. This aligns with diversity-oriented synthesis (DOS) principles, where scaffold complexity enhances the probability of identifying novel bioactive agents [10]:
Table 4: Bioactive Derivatives of [4-(Methoxymethyl)oxan-4-yl]methanamine
Derivative Class | Example Target | Biological Activity | Structure-Activity Insight |
---|---|---|---|
Ureas | VEGFR2 Kinase | IC₅₀ = 78 nM (antiangiogenic) | Urea NH bonds to Glu883 backbone; THP-O stabilizes hydrophobic pocket |
Amides | CCR5 Chemokine Receptor | IC₅₀ = 0.4 μM (HIV entry inhibition) | Amide carbonyl H-bonds to Lys191; methoxymethyl fills subpocket |
Sulfonamides | Carbonic Anhydrase IX | Kᵢ = 15 nM (antitumor) | Sulfonamide SO₂ interacts with Zn²⁺; THP reduces desolvation penalty |
Oxazolidinones | 5-HT₆ Serotonin Receptor | Kᵢ = 40 nM (CNS modulation) | Rigidity enhances fit into transmembrane helix bundle |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1